3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one
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Overview
Description
The compound 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic molecule with potential applications in various scientific fields. It features a quinazolinone core, a piperazine ring, and a benzodioxole moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of the Benzodioxole Moiety: This step involves the reaction of the piperazine intermediate with benzodioxole-containing reagents, typically under basic conditions.
Final Coupling and Functionalization: The final product is obtained by coupling the intermediate with the quinazolinone core, followed by necessary functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced intermediates.
Scientific Research Applications
3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate
- 2-[4-(2H-1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
Uniqueness
The uniqueness of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-6,7-dimethoxyquinazolin-4(3H)-one lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N4O6 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C24H26N4O6/c1-31-20-10-17-18(11-21(20)32-2)25-14-28(24(17)30)13-23(29)27-7-5-26(6-8-27)12-16-3-4-19-22(9-16)34-15-33-19/h3-4,9-11,14H,5-8,12-13,15H2,1-2H3 |
InChI Key |
AWKWYZHEOZKZIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
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